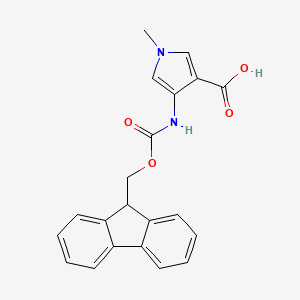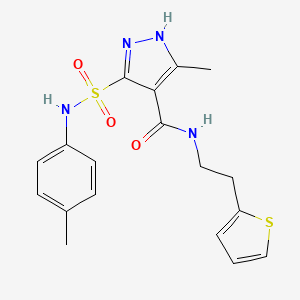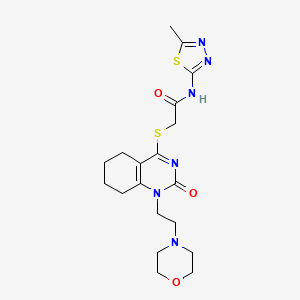
2-ethyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)butanamide, also known as KB-R7943, is a selective inhibitor of the reverse mode of the sodium calcium exchanger (NCX). This compound has been widely used in scientific research to investigate the role of NCX in various physiological and pathological processes.
Wirkmechanismus
2-ethyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)butanamide inhibits the reverse mode of NCX by binding to the cytoplasmic side of the protein. This binding prevents the exchange of calcium and sodium ions, which leads to an increase in intracellular calcium levels. The increase in intracellular calcium levels can lead to various physiological and pathological effects, depending on the cell type and context.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the cell type and context. In cardiac myocytes, this compound has been shown to inhibit the reverse mode of NCX and reduce calcium overload, which leads to a reduction in cardiac hypertrophy. In neurons, this compound has been shown to inhibit the reverse mode of NCX and reduce calcium overload, which leads to neuroprotection. In ischemia-reperfusion injury, this compound has been shown to reduce infarct size and improve cardiac function.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-ethyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)butanamide in lab experiments include its high selectivity for the reverse mode of NCX, its ability to inhibit NCX in a concentration-dependent manner, and its availability as a commercial reagent. The limitations of using this compound in lab experiments include its potential off-target effects, its potential toxicity at high concentrations, and the need for appropriate controls to ensure that the observed effects are due to NCX inhibition and not other factors.
Zukünftige Richtungen
For research on 2-ethyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)butanamide include investigating its role in other physiological and pathological processes, such as cancer, diabetes, and neurodegenerative diseases. Additionally, future research could focus on developing more potent and selective NCX inhibitors, as well as investigating the potential therapeutic applications of NCX inhibition in various diseases.
Synthesemethoden
2-ethyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)butanamide can be synthesized using a multi-step process. The first step involves the reaction of 2-amino-5-methylthiazole with methyl chloroacetate to form 2-(2-methylthiazol-5-yl)acetic acid methyl ester. The second step involves the reaction of this intermediate with thionyl chloride to form 2-(2-methylthiazol-5-yl)acetyl chloride. The third step involves the reaction of this intermediate with thiosemicarbazide to form 2-(2-methylthiazol-5-yl)acetohydrazide. The final step involves the reaction of this intermediate with ethyl bromoacetate to form this compound.
Wissenschaftliche Forschungsanwendungen
2-ethyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)butanamide has been widely used in scientific research to investigate the role of NCX in various physiological and pathological processes. NCX is a membrane protein that plays a critical role in regulating intracellular calcium levels. This compound has been shown to inhibit the reverse mode of NCX, which leads to an increase in intracellular calcium levels. This compound has been used to investigate the role of NCX in cardiac hypertrophy, ischemia-reperfusion injury, and neuroprotection.
Eigenschaften
IUPAC Name |
2-ethyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3OS2/c1-4-6(5-2)7(13)10-8-11-12-9(14-3)15-8/h6H,4-5H2,1-3H3,(H,10,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFGCPNLWYUYWGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(methylsulfanyl)phenyl]-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3003223.png)
![(2Z)-2-[(2-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B3003224.png)
![3-Amino-1-{4-[(difluoromethyl)sulfanyl]phenyl}thiourea](/img/structure/B3003225.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B3003226.png)



![(2-Fluoro-3-methylphenyl)-(9-prop-2-ynyl-1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)methanone](/img/structure/B3003232.png)

![(3As,5aS,5bR,9S,11aR,13aR)-9-hydroxy-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,5a-dicarboxylic acid](/img/structure/B3003239.png)


